N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide
説明
N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide, also known as CCT251545, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. In
作用機序
N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide is a potent and selective inhibitor of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BRD4 binds to acetylated histones and facilitates the recruitment of transcriptional machinery to specific genes. By inhibiting the activity of BRD4, this compound prevents the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor effects. In addition to inhibiting the growth of cancer cells, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the expression of genes that are involved in DNA repair, which may enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide in lab experiments is its potency and selectivity for BRD4. This allows for specific inhibition of BRD4 activity, which can be useful in studying the role of BRD4 in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. In preclinical studies, this compound has been shown to be toxic to normal cells at high concentrations. Careful dosing and monitoring of toxicity will be necessary in future studies.
将来の方向性
There are several future directions for the study of N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide. One potential direction is the development of this compound as a therapeutic agent for cancer treatment. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans. Another potential direction is the study of BRD4 inhibition in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the development of more potent and selective BRD4 inhibitors may be an area of future research.
科学的研究の応用
N-cycloheptyl-2-(cyclopentylamino)-2-thioxoacetamide has been studied for its potential use in cancer treatment. BRD4 is a protein that is often overexpressed in cancer cells, and its inhibition has been shown to have anti-tumor effects. In preclinical studies, this compound has demonstrated potent anti-proliferative effects against a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.
特性
IUPAC Name |
N-cycloheptyl-2-(cyclopentylamino)-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c17-13(14(18)16-12-9-5-6-10-12)15-11-7-3-1-2-4-8-11/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQAHHUSQBHZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=S)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。